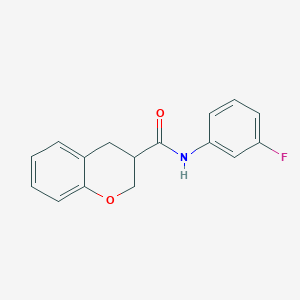

N-(3-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

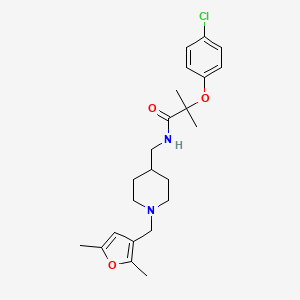

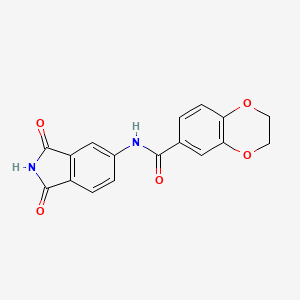

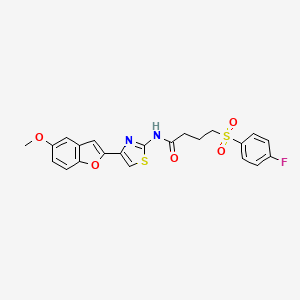

The compound “N-(3-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide” belongs to the class of organic compounds known as amides. These are organic compounds containing a carbonyl group that is linked to a nitrogen atom .

Molecular Structure Analysis

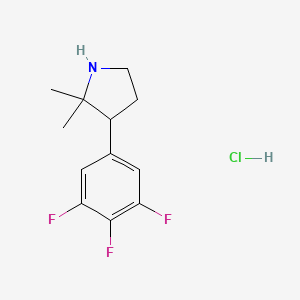

The molecular structure of a compound can be analyzed using various techniques such as X-ray diffraction, FTIR, 1H and 13C NMR, and MS spectroscopies . These techniques can provide information about the arrangement of atoms in a molecule and the types of bonds between them.Chemical Reactions Analysis

The chemical reactions involving similar compounds can vary widely depending on the specific functional groups present in the molecule. For example, sulfonamides have been found to have extensive biological activities and are used in various fields of medicine .Physical And Chemical Properties Analysis

Physical and chemical properties of a compound can be determined using various techniques. These properties include melting point, solubility, and stability. For example, similar compounds like 3-Fluoroacetophenone are known to be combustible liquids .Applications De Recherche Scientifique

Herbicidal Activity

The compound has been found to have considerable herbicidal activity . It was tested on seedlings of wheat (a monocotyledonous plant) and cucumber (a dicotyledonous plant), and showed significant herbicidal activity .

Cytokinin-like Activity

The compound has been found to possess cytokinin-like activity . Cytokinins are a class of plant growth substances that promote cell division, or cytokinesis, in plant roots and shoots. They are involved in various processes, including cell growth and differentiation, apical dominance, and aging .

Anion-binding Site in Hydrogen-bonding Receptor

N-aryl-N-phenyl thioureas, which include the compound , have been developed as anion-binding sites in hydrogen-bonding receptors . This means they can be used to selectively bind anions, which is useful in various chemical processes .

Vanilloid Receptors Ligands and Antagonists

The compound has been used as vanilloid receptors ligands and antagonists in rat DRG neurons . This suggests potential applications in neuroscience and pharmacology .

Synthesis of N-arylated Indoles and Carbazoles

The compound has been used in the synthesis of N-arylated indoles and carbazoles . These are important classes of compounds in medicinal chemistry, with various biological activities .

Ligands for the Separation of Platinum Group Metals

N, N-Dialkyl-N-aroyl thioureas, which include the compound , are efficient ligands for the separation of platinum group metals . This suggests potential applications in the mining and refining industries .

Safety and Hazards

Propriétés

IUPAC Name |

N-(3-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FNO2/c17-13-5-3-6-14(9-13)18-16(19)12-8-11-4-1-2-7-15(11)20-10-12/h1-7,9,12H,8,10H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZIBPPPEUWGNNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC2=CC=CC=C21)C(=O)NC3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethylphenyl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B2475036.png)

![4-(diethylsulfamoyl)-N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2475050.png)

![Isopropyl 2-(butylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2475052.png)

![N-(3-chlorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2475055.png)

![2-methyl-5-phenethyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2475058.png)